REACTION_CXSMILES
|
[CH3:1][S:2]([CH2:5][CH2:6][S:7](Cl)(=[O:9])=[O:8])(=[O:4])=[O:3].[NH2:11][C:12]([CH3:16])([CH3:15])[C:13]#[N:14].C(N(CC)CC)C>O1CCCC1>[C:13]([C:12]([NH:11][S:7]([CH2:6][CH2:5][S:2]([CH3:1])(=[O:4])=[O:3])(=[O:9])=[O:8])([CH3:16])[CH3:15])#[N:14]
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)CCS(=O)(=O)Cl
|
Name
|
|
Quantity
|
2.11 g
|
Type
|
reactant
|
Smiles
|
NC(C#N)(C)C
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
During the course of the addition
|
Type
|
CUSTOM
|
Details
|
rose from 19° C. to 38° C.
|
Type
|
CUSTOM
|
Details
|
a white precipitate formed
|
Type
|
FILTRATION
|
Details
|
it was filtered
|
Type
|
WASH
|
Details
|
The solid, inorganic salts, was washed with tetrahydrofuran and ethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C)(C)NS(=O)(=O)CCS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 133.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |